molecular formula C12H8BaN2O6 B8118042 Barium o-Nitrophenolate

Barium o-Nitrophenolate

Cat. No.: B8118042
M. Wt: 413.53 g/mol
InChI Key: DKSQXMJXLLDRMH-UHFFFAOYSA-L
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Description

Barium o-Nitrophenolate is an inorganic compound that combines barium ions with o-nitrophenolate anions This compound is known for its unique structural and chemical properties, making it a subject of interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium o-Nitrophenolate can be synthesized through the reaction of purified o-nitrophenol with barium hydroxide. The stoichiometric ratio of the reactants is typically 4:1. The reaction can be represented as follows: [ 4(C_6H_4NO_3) + Ba(OH)2 + 8H_2O \rightarrow C{24}H_{26}BaN_4O_{16} ] This reaction is usually carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reactants. The process is optimized for higher efficiency and yield, often involving automated systems for precise control of reaction conditions such as temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: Barium o-Nitrophenolate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).

    Reduction: Sodium borohydride (NaBH_4) is frequently used as a reducing agent.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation Products: Various oxidized forms of the original compound.

    Reduction Products: Aminophenol derivatives.

    Substitution Products: Compounds with different functional groups replacing the nitro group.

Scientific Research Applications

Barium o-Nitrophenolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Barium o-Nitrophenolate involves its interaction with specific molecular targets. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It interacts with enzymes and other proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

    Barium p-Nitrophenolate: Similar in structure but with the nitro group in the para position.

    Barium m-Nitrophenolate: Similar in structure but with the nitro group in the meta position.

    Other Nitrophenolates: Compounds with different metal ions or additional functional groups.

Uniqueness: Barium o-Nitrophenolate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ortho-nitro group position allows for unique interactions and reactivity compared to its para and meta counterparts .

Properties

IUPAC Name

barium(2+);2-nitrophenolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5NO3.Ba/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H;/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSQXMJXLLDRMH-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])[O-].C1=CC=C(C(=C1)[N+](=O)[O-])[O-].[Ba+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BaN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Heat 3 l. of distilled water in a 4-l. flask to 75° C. on a steam bath. Add 16.67 g. of barium hydroxide, [Ba(OH)2.8H2O] and 21.67 g. of o-nitrophenol. Stir vigorously for 1 hour at 75° C. and let stand overnight at room temperature. Decant to another flask, heat to 75° C., add 4.17 g. of o-nitrophenol, stir and let stand overnight at room temperature. Decant and filter on a Buchner funnel through Whatman No. 4 paper and adjust the filtrate to 3 l. with distilled water.
[Compound]
Name
4-l
Quantity
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reactant
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Name
Ba(OH)2.8H2O
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Synthesis routes and methods II

Procedure details

Heat 3 1. of distilled water in a 4-1. flask to 75° C. on a steam bath. Add 16.67 g. of barium hydroxide, [Ba(OH)2.8H2O] and 21.67 g. of o-nitrophenol. Stir vigorously for 1 hour at 75° C. and let stand overnight at room temperature. Decant to another flask, heat to 75° C., add 4.17 g. of o-nitrophenol, stir and let stand overnight at room temperature. Decant and filter on a Buchner funnel through Whatman No. 4 paper and adjust the filtrate to 3 1. with distilled water.
Quantity
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Type
reactant
Reaction Step One
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Ba(OH)2.8H2O
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reactant
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Synthesis routes and methods III

Procedure details

Heat 3.1 of distilled water in a 4-L. flask to 75° C. on a steam bath. Add 16.67 g of barium hydroxide, [Ba(OH)2.8H2O] and 21.67 g. of o-nitrophenol. Stir vigorously for 1 hour at 75° C. and let stand overnight at room temperature. Decant to another flask, heat to 75° C., add 4.17 g. of o-nitrophenol, stir and let stand overnight at room temperature. Decant and filter on a Buchner funnel through Whatman No. 4 paper and adjust the filtrate to 3 l. with distilled water.
Quantity
16.67 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2.8H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step Two
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4-L
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reactant
Reaction Step Three
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Reaction Step Three

Synthesis routes and methods IV

Procedure details

Heat 3 liters of distilled water in a 4 liter flask to 75° C. on a steam bath. Add 16.67 g of barium hydroxide [Ba(OH)2.H2O] and 21.67 g of o-nitrophenol. Stir vigorously for 1 hour at 75° C. and let stand overnight at room temperature. Decant to another flask, heat to 75° C., add 4.17 g of o-nitrophenol, stir and let stand overnight at room temperature. Decant and filter on a Buchner funnel through Whatman No. 4 paper and adjust the filtrate to 3 liters with distilled water.
Quantity
16.67 g
Type
reactant
Reaction Step One
Quantity
21.67 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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